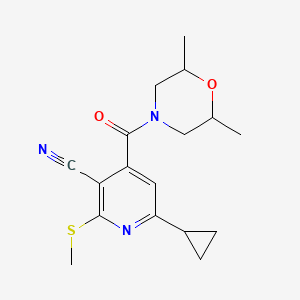![molecular formula C21H19F3N4O3 B2962974 Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate CAS No. 477710-49-9](/img/structure/B2962974.png)
Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate is a complex organic molecule that exhibits significant pharmacological potential. This compound, due to its intricate structure, has piqued the interest of chemists and biologists alike. Its multifaceted chemical nature makes it a subject of interest in various fields such as synthetic chemistry, medicinal chemistry, and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the core pyrazole structure involves a condensation reaction between 3,5-dimethyl-1H-pyrazole and an appropriate carboxylate ester under reflux conditions.
Step 2: : Introduction of the pyridin-2-yl moiety is achieved through a nucleophilic substitution reaction, where the nucleophile (pyridine derivative) displaces a leaving group attached to the pyrazole core.
Step 3: : The benzoyl amine group is attached via an amide coupling reaction, typically using coupling agents like EDCI or HATU in the presence of a base such as DIPEA.
Step 4: : The final ethyl esterification process is carried out using ethanol and a catalytic amount of acid to yield the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the aforementioned steps, ensuring optimization of reaction conditions for yield and purity. Continuous flow chemistry and the use of automated synthesizers would likely play a crucial role in efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, primarily affecting the methyl groups on the pyrazole ring, yielding corresponding alcohols and acids.
Reduction: : Reduction reactions could target the carboxylate group, converting it to an alcohol.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the benzoyl and pyridinyl moieties, allowing for functionalization with various groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation of methyl groups to carboxylic acids.
Reduction to primary alcohols.
Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has diverse scientific research applications:
Chemistry: : Used as a starting material for the synthesis of more complex molecules.
Biology: : Studied for its potential interaction with biological macromolecules such as proteins and DNA.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in targeting diseases related to its mechanism of action.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism by which Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate exerts its effects is primarily through the inhibition of specific enzymes or modulation of receptor activity. The trifluoromethyl group enhances its binding affinity to target sites, while the pyrazole and pyridinyl moieties play crucial roles in the interaction with molecular targets, disrupting normal cellular processes and leading to desired pharmacological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)phenyl]amino]pyridin-2-yl]pyrazole-4-carboxylate
Methyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate
Uniqueness
The primary uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical properties and biological activities. Its trifluoromethylbenzoyl and ethyl ester functionalities distinguish it from similar compounds, offering different pharmacokinetic and dynamic profiles, which can be pivotal in drug design and development.
Eigenschaften
IUPAC Name |
ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-4-31-20(30)18-12(2)27-28(13(18)3)17-9-8-16(11-25-17)26-19(29)14-6-5-7-15(10-14)21(22,23)24/h5-11H,4H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIOUAVSUISRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)




![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2962905.png)

![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962912.png)


![dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2962915.png)
